molecular formula C17H17N3O2S B10758297 4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-YL)benzenesulfonamide CAS No. 374632-71-0

4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-YL)benzenesulfonamide

Cat. No.: B10758297
CAS No.: 374632-71-0
M. Wt: 327.4 g/mol
InChI Key: KRHPBWNETCEFGS-UHFFFAOYSA-N
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Description

. These compounds are characterized by the presence of a sulfonamide moiety that is N,N-disubstituted. The compound has a molecular formula of C17H17N3O2S and a molecular weight of 327.401

Preparation Methods

The synthesis of N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide typically involves the reaction of 1-phenyl-1H-pyrazole-5-amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 2C18 . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the alteration of cellular functions.

Comparison with Similar Compounds

N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

374632-71-0

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N,4-dimethyl-N-(2-phenylpyrazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H17N3O2S/c1-14-8-10-16(11-9-14)23(21,22)19(2)17-12-13-18-20(17)15-6-4-3-5-7-15/h3-13H,1-2H3

InChI Key

KRHPBWNETCEFGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=NN2C3=CC=CC=C3

Origin of Product

United States

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